4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-[4-(2-methoxyethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-18-12-8-14-2-4-16(5-3-14)19-13-9-15-6-10-17-11-7-15;/h2-5,15,17H,6-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONIIVZGRMMAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-34-7 | |
| Record name | Piperidine, 4-[2-[4-(2-methoxyethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride typically involves the following steps:
Preparation of 4-(2-Methoxyethyl)phenol: This intermediate can be synthesized by reacting methyl vinyl ether with 4-bromonitrobenzene.
Formation of 4-(2-Methoxyethyl)phenoxyethyl bromide: The 4-(2-Methoxyethyl)phenol is then reacted with ethylene bromide to form the corresponding bromide.
Nucleophilic Substitution: The bromide is then reacted with piperidine under basic conditions to form 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine.
Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Local Anesthetic Properties
The primary application of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride is as a local anesthetic. It functions by blocking sodium channels in nerve cells, preventing the propagation of nerve impulses. This mechanism is similar to other local anesthetics like lidocaine and bupivacaine, making it valuable in various medical procedures, including dental and surgical applications.
Recent studies have explored the compound's broader biological activities:
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. Mechanisms proposed include modulation of neurotransmitter systems and reduction of neuroinflammation.
- Anticancer Activity : Case studies have demonstrated that modifications to the phenoxy group in piperidine derivatives significantly impact anticancer efficacy against breast cancer cells, with some derivatives showing increased apoptosis markers compared to controls.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substitution Effects : Alterations on the aromatic ring can enhance binding affinity to specific receptors.
- Lipophilicity : Balancing lipophilicity is essential for improving bioavailability while minimizing off-target effects.
Industrial Applications
In addition to its research applications, this compound serves as a building block in organic synthesis and pharmaceutical production. Its unique structural characteristics make it suitable for developing more complex molecules used in various chemical products.
Anticancer Activity Study
A notable study involving a series of piperidine derivatives highlighted that specific modifications to the phenoxy group significantly enhanced anticancer efficacy against breast cancer cells. The lead compound demonstrated a marked increase in apoptosis markers compared to untreated controls.
Neuroprotective Study
In an animal model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to its anesthetic effect. This action is similar to other local anesthetics like lidocaine and bupivacaine.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride
- CAS Number : 1220034-11-6
- Molecular Formula: C₁₆H₂₅NO₂·HCl
- Molecular Weight: 299.84 g/mol (calculated from C₁₆H₂₅NO₂·HCl)
- Structure: Features a piperidine ring substituted with a phenoxyethyl group containing a 2-methoxyethyl moiety at the para position of the benzene ring. The hydrochloride salt enhances stability and solubility.
Physicochemical Properties :
- Appearance : Typically a white crystalline solid.
- Melting Point: Not explicitly reported, but analogous piperidine hydrochlorides (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) exhibit melting points between 200–207°C .
Comparison with Structural Analogs
Structural and Physicochemical Comparison
The following table highlights key structural variations and properties of this compound and its analogs:
Key Observations :
- Electron-Donating Groups: The methoxyethyl group in the target compound may improve solubility and bioavailability compared to halogenated analogs .
- Molecular Weight : The target compound has the highest molecular weight (299.84 g/mol), likely due to its extended ethoxy side chain.
Biological Activity
4-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine with various phenolic compounds. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly focusing on its pharmacological effects.
Antioxidant Activity
Research indicates that derivatives of piperidine compounds exhibit significant antioxidant properties. The mechanism often involves the scavenging of free radicals, which can mitigate oxidative stress in biological systems. For instance, studies have shown that certain piperidine derivatives can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve inducing apoptosis through mitochondrial pathways or inhibiting specific signaling pathways critical for cancer cell survival. Table 1 summarizes findings from selected studies:
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10 | Apoptosis induction | |
| MCF-7 | 15 | Cell cycle arrest | |
| A549 | 12 | Mitochondrial pathway |
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. The proposed mechanism includes modulation of neurotransmitter systems and reduction of neuroinflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications to the methoxyethyl group or variations in the piperidine ring structure can lead to significant changes in potency and selectivity for biological targets.
- Substitution Effects : Altering substituents on the aromatic ring can enhance binding affinity to specific receptors.
- Lipophilicity : Balancing lipophilicity is vital for improving bioavailability while minimizing off-target effects.
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Study on Anticancer Activity : A study involving a series of piperidine derivatives demonstrated that modifications to the phenoxy group significantly impacted their anticancer efficacy against breast cancer cells. The lead compound showed a marked increase in apoptosis markers compared to controls.
- Neuroprotective Study : In an animal model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating potential therapeutic benefits in neurodegenerative conditions.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
